

Methacrylamide: A Technical Guide to its Potential Hazards and Toxicity

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Compound of Interest

Compound Name: Methacrylamide

Cat. No.: B166291

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Executive Summary

Methacrylamide, a monomer used in the production of polymers and copolymers, presents a range of potential health hazards that necessitate careful handling and thorough toxicological assessment in research and development settings. This technical guide provides an in-depth overview of the known toxicological profile of **methacrylamide**, drawing from experimental studies and regulatory data. The information is intended to support risk assessment and the implementation of appropriate safety protocols for professionals working with this compound. Key toxicological endpoints discussed include acute toxicity, genotoxicity, reproductive and developmental effects, and neurotoxicity. Where data for **methacrylamide** is limited, information from the structurally related and more extensively studied compound, acrylamide, is presented to infer potential hazards.

Acute Toxicity

Methacrylamide exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route. Inhalation toxicity data for **methacrylamide** is limited; however, related compounds show a range of toxicities.

Table 1: Acute Toxicity of **Methacrylamide**

Exposure Route	Species	Test Guideline	Value	Reference
Oral	Rat (male and female)	OECD TG 401	LD50: 1653-1938 mg/kg bw	[1]
Oral	Rat (male)	OECD TG 401	LD50: 1153 mg/kg bw	[1]
Oral	Rat (female)	OECD TG 401	LD50: 853 mg/kg bw	[1]
Dermal	Rat	-	LDLo: >1600 mg/kg bw	[1]

Clinical Signs of Acute Exposure: Observations in rats following acute oral exposure to **methacrylamide** include tremors, salivation, staggering gait, irritability, soiled perioral fur, sedation, ataxia, and lacrimation.[1] Histopathological changes at high doses have been noted in the testes, epididymides, cerebellum (necrosis of neurocytes), and sciatic nerve (degeneration of fibers).

Genotoxicity

Methacrylamide has been evaluated for its potential to cause genetic mutations and chromosomal damage, with available studies indicating a lack of genotoxic activity in standard in vitro assays.

Table 2: Genotoxicity of **Methacrylamide**

Assay	Test System	Test Guideline	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538)	OECD TG 471	Negative (with and without metabolic activation)	
In Vitro Mammalian Chromosomal Aberration Test	Chinese Hamster Lung (CHL/IU) cells	OECD TG 473	Negative (with and without metabolic activation)	
Dominant Lethal Assay	Mice	-	Negative	

Despite the negative results for **methacrylamide**, it is important to note that the structurally similar compound, acrylamide, is considered a genotoxic compound.

Reproductive and Developmental Toxicity

Studies on **methacrylamide** indicate potential for developmental toxicity at doses that also induce maternal toxicity.

Table 3: Reproductive and Developmental Toxicity of **Methacrylamide**

Study Type	Species	Test Guideline	NOAEL (Maternal Toxicity)	NOAEL (Developmental Toxicity)	Key Findings	Reference
Developmental Toxicity	Mice	Similar to OECD TG 414	60 mg/kg/day	60 mg/kg/day	Reduced fetal body weight at ≥ 120 mg/kg/day; increased postimplantation death at 180 mg/kg/day. No external anomalies observed.	
Two-Generation Reproductive Toxicity	Mice	Modified RACB Protocol	F0: 49 mg/kg/day; F1: 71.3 mg/kg/day	< 6.8 mg/kg/day	Reduced hindlimb grip strength in F1 offspring at all doses, which became insignificant with age at lower doses.	

Reproductive/Developmental Toxicity Screening Test	Rats	OECD TG 421	50 mg/kg/day	50 mg/kg/day	Decreased maternal copulation rate, delayed parturition, and abnormal nursing at 200 mg/kg/day.
					Low body weights and decreased viability of pups at 200 mg/kg/day, possibly related to severe maternal toxicity.

Neurotoxicity

Neurotoxic effects are a significant concern with **methacrylamide** exposure, similar to what is observed with acrylamide.

Key Findings:

- In repeated dose studies, neurotoxic effects have been observed for both **methacrylamide** and its analogue, acrylamide.
- A 12-month repeated dose study established a NOAEL of approximately 9.1 mg/kg/day in rats and 24.3 mg/kg/day in mice, based on clinical signs, rotarod performance, and

histopathological changes in the nervous system.

- Symptoms of peripheral neuropathy, including decreased grip strength and abnormal gait, have been noted at higher doses. Histopathological findings include shrinkage and loss of myelinated fibers of the sciatic nerve.

Experimental Protocols

OECD TG 401: Acute Oral Toxicity

This guideline determines the median lethal dose (LD50) of a substance after a single oral administration.

- Test Animals: Typically, young adult rats of a single strain are used.
- Procedure: The test substance is administered in graduated doses to several groups of experimental animals, one dose being used per group. The substance is usually administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weights are recorded weekly. A necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The LD50 is calculated using a statistical method, such as the method of Miller and Tainter or a moving average method.

OECD TG 471: Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to detect gene mutations.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* carrying mutations in genes controlling the synthesis of specific amino acids (e.g., histidine for *Salmonella*, tryptophan for *E. coli*).
- Procedure: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate). The plate incorporation method or the pre-incubation method can be used. After incubation, revertant colonies (those that have mutated back to being able to synthesize the required amino acid) are counted.

- **Data Analysis:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

OECD TG 473: In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

- **Test System:** Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).
- **Procedure:** Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix). Cells are harvested at a suitable time after treatment, and metaphase cells are prepared and stained. Chromosomes are then examined microscopically for structural aberrations.
- **Data Analysis:** The frequency of cells with chromosomal aberrations is determined for each concentration and compared to negative controls. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with chromosomal aberrations.

OECD TG 414: Prenatal Developmental Toxicity Study

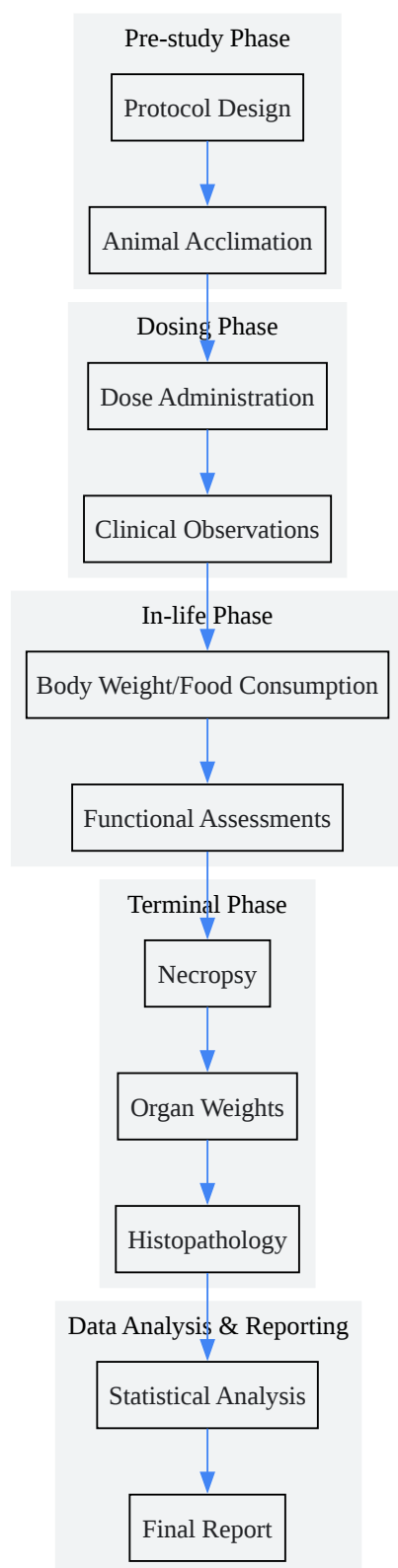
This study provides information on the effects of repeated exposure to a substance during pregnancy.

- **Test Animals:** Pregnant rodents (usually rats) or rabbits.
- **Procedure:** The test substance is administered daily to pregnant females from implantation to the day before caesarean section. At least three dose levels and a concurrent control group are used. Dams are observed for clinical signs of toxicity. Just prior to term, fetuses are delivered by caesarean section. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

- Data Analysis: Maternal and developmental parameters are statistically analyzed to determine no-observed-adverse-effect levels (NOAELs) for both maternal and developmental toxicity.

Visualizations

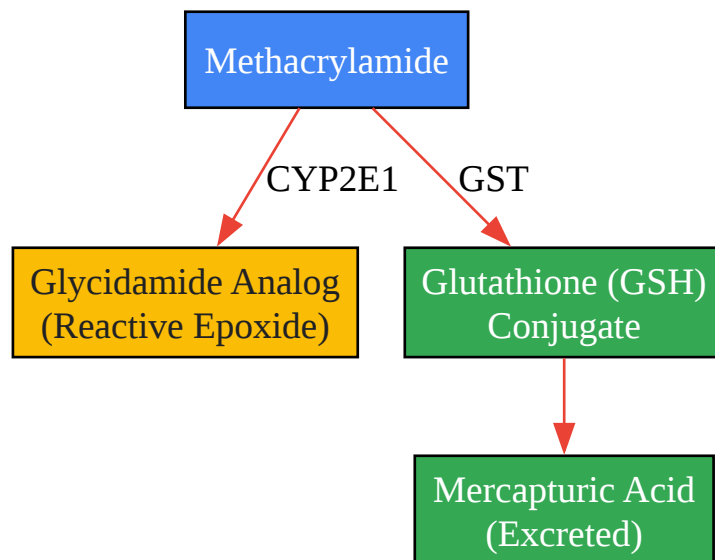
Experimental Workflow: In Vivo Rodent Toxicity Study



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Caption: A generalized workflow for an in vivo rodent toxicity study.

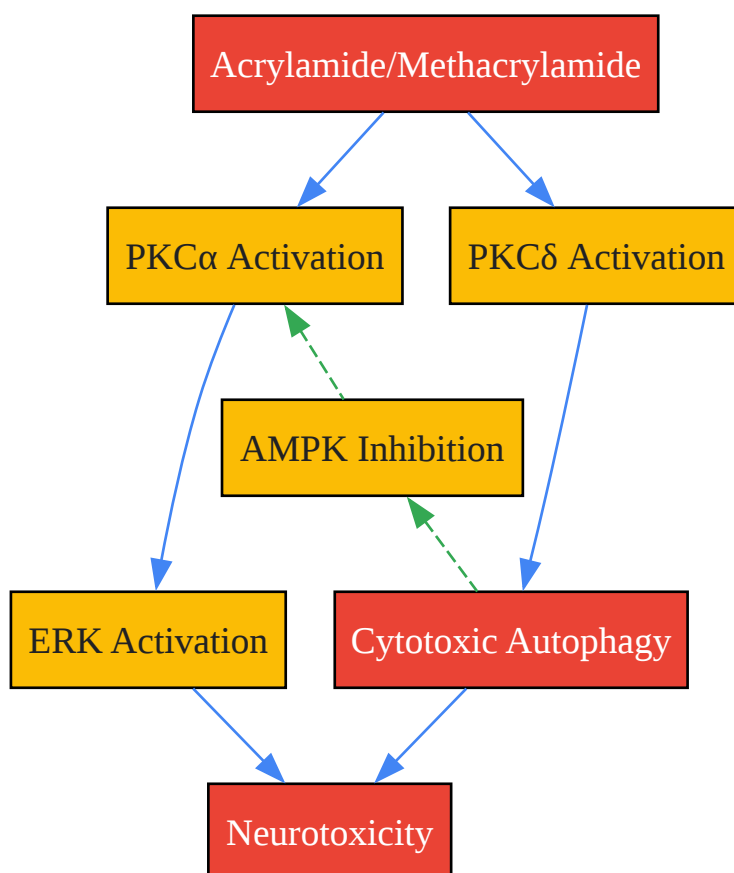
Proposed Metabolic Pathway of Methacrylamide (Inferred from Acrylamide)



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Caption: Proposed metabolic pathway for **methacrylamide**.

Signaling Pathway in Amide-Induced Neurotoxicity (Inferred from Acrylamide)



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Caption: Signaling pathways in amide-induced neurotoxicity.

Conclusion

Methacrylamide poses several health hazards, including moderate acute oral toxicity, potential for developmental toxicity at high doses, and significant neurotoxic effects with repeated exposure. While current data suggests it is not genotoxic in standard in vitro assays, the known genotoxicity of the structurally similar acrylamide warrants a cautious approach. Professionals handling **methacrylamide** should adhere to strict safety protocols, including the use of appropriate personal protective equipment to minimize exposure via all routes. Further research into the carcinogenic potential and the specific mechanisms of neurotoxicity of **methacrylamide** is warranted to provide a more complete toxicological profile. This guide serves as a foundational resource for understanding the potential risks associated with **methacrylamide** and for implementing informed safety measures in a research and development context.

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References

- 1. cdn.services.industrialchemicals.gov.au [cdn.services.industrialchemicals.gov.au]
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